[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane
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Overview
Description
[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane: is an organotin compound that features an azido group, a bromine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a tributylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane typically involves the reaction of 2-(azidomethyl)-4-bromo-6-methoxyphenol with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can also undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for azides.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings .
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and tracking purposes .
Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity .
Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane involves the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. Additionally, the bromine and methoxy groups can participate in further chemical modifications, allowing the compound to be tailored for specific applications .
Comparison with Similar Compounds
5-(4’-Azidomethyl)-[1,1’-biphenyl]-2-yl-1H-tetrazole (AZBT): Shares the azido group and phenyl ring structure but differs in the substituents attached to the phenyl ring.
Azidomethyl-biphenyl-tetrazole (AMBBT): Similar backbone structure with variations in the substituents.
Uniqueness: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is unique due to the presence of the tributylstannane moiety, which imparts distinct chemical properties and reactivity compared to other azido-containing compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H36BrN3O2Sn |
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Molecular Weight |
561.1 g/mol |
IUPAC Name |
[2-(azidomethyl)-4-bromo-6-methoxyphenoxy]methyl-tributylstannane |
InChI |
InChI=1S/C9H9BrN3O2.3C4H9.Sn/c1-14-8-4-7(10)3-6(5-12-13-11)9(8)15-2;3*1-3-4-2;/h3-4H,2,5H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
HNFVTKDWSCHKDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CN=[N+]=[N-] |
Origin of Product |
United States |
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